二苄胺盐酸盐

描述

Synthesis Analysis

The synthesis of dibenzylamine hydrochloride involves reactions with other chemical compounds. For instance, its reaction with hexachlorocyclotriphosphazatriene leads to the formation of various dibenzylamino-derivatives, showcasing the importance of steric effects in its chemical reactions (Masood-ul-Hasan, Shaw, & Woods, 1975). Additionally, the compound has been involved in pressure synthesis reactions with benzylamine and benzyl alcohol, demonstrating the potential for high-yield synthesis under specific conditions (Nandi & Das, 2007).

Molecular Structure Analysis

Dibenzylamine hydrochloride's molecular structure is critical to its reactivity and properties. Studies involving orthopalladated dibenzylamine complexes have been conducted to understand its reactivity towards internal alkynes, carbon monoxide, and isocyanides, providing insights into its complex molecular behavior (Vicente et al., 1999).

Chemical Reactions and Properties

The chemical transformations of dibenzylamine hydrochloride and its derivatives have been extensively studied, revealing its ability to release chloride ions and its reaction kinetics, which contribute to its chemical properties and potential applications in organic synthesis (Harvey & Nickerson, 1953).

Physical Properties Analysis

The physical properties of dibenzylamine hydrochloride, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. However, specific studies focusing solely on these physical properties were not identified in the current literature search, indicating a gap in the available research.

Chemical Properties Analysis

Its reactivity with other chemical compounds, including the formation of dibenzylamino derivatives and its potential as a catalyst in organic synthesis, highlights dibenzylamine hydrochloride's versatile chemical properties. The electrosynthesis of derivatives from related compounds further demonstrates the compound's utility in synthetic chemistry (Jan et al., 2002).

科学研究应用

药理作用

二苄胺盐酸盐,也称为二苄胺,因其药理作用而受到研究,特别是作为交感神经抑制剂和肾上腺素抑制剂。它以增加周围血流和升高皮肤温度而著称,对血压正常个体的动脉血压影响最小。其特性可用于治疗周围血管疾病,并且已显示可将良性或中度晚期原发性高血压患者的血压降低至接近正常水平。该药物通过阻断由兴奋性肾上腺能纤维支配的受体起作用,显着降低对肾上腺素的升压反应(汉诺,1949)。

代谢作用

对二苄胺盐酸盐的研究包括对其对肾上腺素等物质代谢的影响的研究。二苄胺是一种强效肾上腺素阻断剂,可改变肾上腺素的药理作用并降低其毒性。已显示它可以显着增加耐受的肾上腺素剂量,同时相应地增加尿代谢物的数量(Schayer、Kennedy 和 Smiley,1953)。

对毒素的保护作用

二苄胺盐酸盐已被研究其对四氯化碳等毒素的保护作用。它似乎通过损害催化毒素自由基衍生物形成的微粒体酶来保护大鼠免受四氯化碳的肝毒性作用。这表明在减轻某些化学物质引起的肝损伤方面具有潜在作用(Maling 等人,1974)。

对循环血浆量的影响

二苄胺盐酸盐也与循环血浆量的变化有关。研究表明,该药物在某些情况下会导致循环血浆量显着增加,表明其在临床场景中管理血容量和血流的潜力(Williams 和 Rodbard,1960)。

代谢和生物转化

二苄胺的代谢和生物转化已得到广泛研究。研究表明,N-氧化是二苄胺的主要代谢过程,其中很大一部分转化为 NN-二苄基羟胺。这些见解对于了解该化合物的药代动力学和潜在治疗应用很有价值(贝克特、库茨和吉布森,1975)。

安全和危害

作用机制

Target of Action

Dibenzylamine hydrochloride primarily targets Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in protein digestion and other cellular processes.

Mode of Action

It is known to interact with its targets, potentially modifying their function

Biochemical Pathways

It’s known that benzylamines play useful roles in pharmaceuticals, agrochemicals, biomolecules, and natural products . They are used in wide-ranging research areas and as versatile and necessary raw materials for obtaining complex molecules .

Result of Action

It’s known that benzylamines can modify the pharmacological effects of epinephrine

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dibenzylamine hydrochloride. For instance, the compound has been studied as a corrosion inhibitor for mild steel in 15% HCl solution . The study found that the compound was effective in this role, suggesting that its action can be influenced by the chemical environment

属性

IUPAC Name |

N-benzyl-1-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1-10,15H,11-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUMNQFVAMSSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

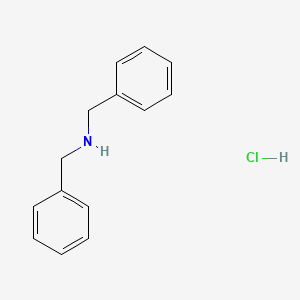

C1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942629 | |

| Record name | N-Benzyl-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzylamine hydrochloride | |

CAS RN |

20455-68-9 | |

| Record name | Benzenemethanamine, N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20455-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668U27NZZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dibenzylamine hydrochloride affect the sympathetic nervous system, specifically related to intraocular pressure?

A1: Dibenzylamine hydrochloride, often referred to by its historical name Dibenamine, acts as an alpha-adrenergic receptor antagonist. [] While not directly discussed in the provided research excerpts, this antagonism has implications for the sympathetic nervous system's control over intraocular pressure.

Q2: The research mentions that Dibenzylamine hydrochloride does not block norepinephrine's excitatory effects on neurons in the lateral vestibular nucleus (NVL). How does this contrast with its known mechanism of action as an alpha-adrenergic antagonist?

A2: This observation highlights a crucial aspect of Dibenzylamine hydrochloride's action: it preferentially blocks alpha-adrenergic receptors but might not effectively block all subtypes or all actions mediated by norepinephrine. [] The researchers found that while Dibenzylamine hydrochloride effectively blocks alpha-adrenergic responses in other contexts, it failed to inhibit norepinephrine's excitatory effects on NVL neurons. [] This suggests that norepinephrine's action on these specific neurons might involve a different receptor subtype or a different signaling pathway that is less sensitive to Dibenzylamine hydrochloride's blocking action.

Q3: The research highlights the use of Dibenzylamine hydrochloride as a tool to study adrenergic mechanisms. Can you elaborate on its applications in this context?

A3: Researchers have historically employed Dibenzylamine hydrochloride to investigate and dissect the roles of alpha-adrenergic receptors in various physiological processes. [] By blocking these receptors, Dibenzylamine hydrochloride allows researchers to discern the specific contributions of alpha-adrenergic signaling pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

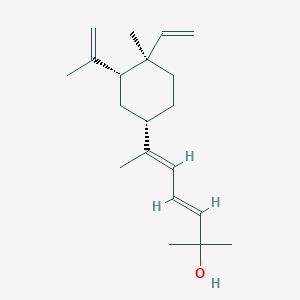

![1-Oxaspiro[2.5]octan-6-ol,5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl]-,(3R,4S,5S,6R)-](/img/structure/B1253271.png)

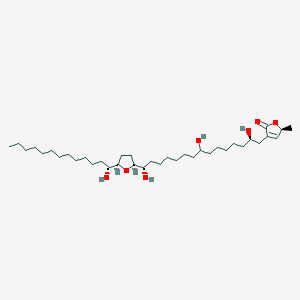

![5-Hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1253275.png)

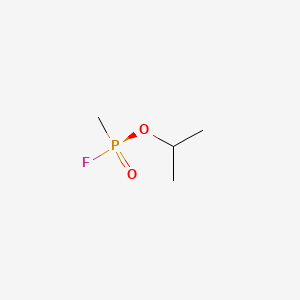

![(4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione](/img/structure/B1253281.png)

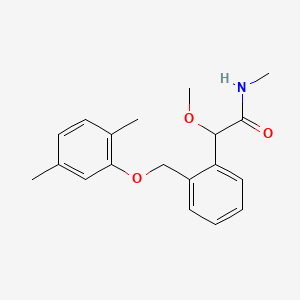

![(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester](/img/structure/B1253282.png)